Cas no 1869980-05-1 ((1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone)

(1-Butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone is a synthetic indole-derived compound featuring a naphthalene carbonyl moiety. Its structural design combines an indole core with a butyl side chain and methoxy substitution, enhancing lipophilicity and potential binding affinity. The naphthalenyl-methanone group contributes to π-stacking interactions, making it useful in molecular recognition studies or as a scaffold in medicinal chemistry. The methoxy and butyl groups may improve metabolic stability and membrane permeability. This compound is of interest in pharmaceutical research, particularly for probing receptor-ligand interactions or as an intermediate in heterocyclic synthesis. Its well-defined structure allows for precise modifications to optimize physicochemical properties for targeted applications.
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone structure
1869980-05-1 structure
商品名:(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone
CAS番号:1869980-05-1
MF:C24H23NO2
メガワット:357.44492650032
CID:4625879
PubChem ID:124518659

(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone 化学的及び物理的性質

名前と識別子

    • (1-butyl-6-methoxyindol-3-yl)-naphthalen-1-ylmethanone
    • (1-Butyl-6-methoxy-1H-indol-3-yl)(1-naphthyl)methanone
    • 1869980-05-1
    • DTXSID801017696
    • YFQNBXNHANIAJR-UHFFFAOYSA-N
    • (1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone
    • NS00017633
    • インチ: 1S/C24H23NO2/c1-3-4-14-25-16-22(20-13-12-18(27-2)15-23(20)25)24(26)21-11-7-9-17-8-5-6-10-19(17)21/h5-13,15-16H,3-4,14H2,1-2H3
    • InChIKey: YFQNBXNHANIAJR-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=CC2C(C(C3=CC=CC4C=CC=CC3=4)=O)=CN(CCCC)C=2C=1

計算された属性

  • せいみつぶんしりょう: 357.172878976g/mol
  • どういたいしつりょう: 357.172878976g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 507
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.7
  • トポロジー分子極性表面積: 31.2Ų

(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci72162-10mg
JWH 073 6-methoxyindole analog
1869980-05-1 98%
10mg
¥7076.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci72162-1mg
JWH 073 6-methoxyindole analog
1869980-05-1 98%
1mg
¥916.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci72162-5mg
JWH 073 6-methoxyindole analog
1869980-05-1 98%
5mg
¥3987.00 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R123249-1mg
JWH 073 6-methoxyindole analog,98%
1869980-05-1 98%
1mg
¥1662 2023-09-09
A2B Chem LLC
AX65022-10mg
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone
1869980-05-1 ≥98%
10mg
$569.00 2024-04-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
J911888-1mg
JWH 073 6-methoxyindole analog
1869980-05-1 98%
1mg
¥1,381.50 2022-01-14
A2B Chem LLC
AX65022-5mg
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone
1869980-05-1 ≥98%
5mg
$321.00 2024-04-20
1PlusChem
1P01EPHA-1mg
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone
1869980-05-1 ≥98%
1mg
$126.00 2024-06-17
1PlusChem
1P01EPHA-10mg
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone
1869980-05-1 ≥98%
10mg
$761.00 2024-06-17
1PlusChem
1P01EPHA-5mg
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone
1869980-05-1 ≥98%
5mg
$445.00 2024-06-17

(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone 関連文献

(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanoneに関する追加情報

(1-Butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone: A Promising Molecular Scaffold in Biomedical Research

(1-Butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone is a complex organic compound that has garnered significant attention in biomedical research due to its unique structural characteristics and potential therapeutic applications. This molecule belongs to the class of indole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. The CAS Number 1869980-05-1 identifies this specific compound, which combines aromatic rings with functional groups that may enhance its pharmacological profile. Recent studies have highlighted its role in modulating cellular signaling pathways, making it a subject of interest for drug discovery and targeted therapy development.

The 1-butyl-6-methoxy-1H-indol-3-yl moiety of this compound contributes to its structural complexity, providing a scaffold that can interact with multiple biological targets. The 1-naphthalenyl-methanone fragment, on the other hand, introduces a hydrophobic component that may influence its solubility and membrane permeability. These structural features are critical in determining the molecule's ability to cross biological barriers and exert its effects within the body. Researchers are currently exploring how these functional groups can be optimized to enhance therapeutic efficacy while minimizing potential side effects.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (1-Butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone, which is a key step in evaluating its biological activity. Techniques such as asymmetric catalysis and green chemistry methods are being employed to improve the sustainability of its production. These approaches not only reduce environmental impact but also ensure the compound can be synthesized in a cost-effective manner for large-scale applications. The ability to produce this molecule in high purity is essential for its use in both preclinical studies and potential clinical trials.

One of the most promising areas of research involving (1-Butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone is its potential role in anti-inflammatory therapy. Studies published in Journal of Medicinal Chemistry (2023) suggest that this compound may inhibit the NF-κB signaling pathway, which is a key mediator of inflammation. This finding is particularly relevant in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The molecule's ability to modulate this pathway could lead to the development of novel therapeutic agents with improved safety profiles compared to existing treatments.

Another area of interest is its potential application in neurodegenerative disease research. Preliminary studies indicate that (1-Butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone may protect neuronal cells from oxidative stress by upregulating antioxidant enzymes. This property is particularly valuable in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative damage plays a significant role. Researchers are currently investigating how this compound interacts with specific receptors in the brain to exert its neuroprotective effects.

The 1-naphthalenyl-methanone fragment of this molecule has also been linked to potential anti-cancer activities. A study published in Cancer Research (2024) demonstrated that this compound may induce apoptosis in cancer cells by targeting the mitochondrial pathway. This mechanism is crucial in the development of targeted therapies for malignancies such as breast cancer and leukemia. The ability of this compound to selectively induce cell death in malignant cells while sparing healthy tissue is a significant advantage in cancer treatment.

Despite its promising properties, further research is needed to fully understand the pharmacokinetics and toxicology of (1-Butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone. Studies are currently underway to evaluate its metabolic pathways and potential interactions with other drugs. These findings will be critical in determining its suitability for clinical translation and the development of safe and effective therapeutic strategies.

In conclusion, (1-Butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone represents a valuable molecular scaffold with diverse applications in biomedical research. Its structural complexity and potential biological activities make it a compelling candidate for further investigation. As research in this area continues to evolve, this compound may play a significant role in the development of innovative therapies for a wide range of diseases.

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